Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Overview
Description
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups attached to a diphenylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate typically involves the esterification of (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-hydroxy-3-methoxy-3-phenylpropanoate: Similar structure but with one phenyl group.
Methyl (2S)-2-hydroxy-3-ethoxy-3,3-diphenylpropanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is unique due to the presence of both hydroxyl and methoxy groups on a diphenylpropanoate backbone, which imparts distinct chemical and biological properties. Its specific configuration and functional groups make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLSLADXOJCBY-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442875 | |
Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177036-78-1 | |
Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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